4-amino-N-methyl-1H-imidazole-5-carbothioamide

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Researchers sourcing imidazole-5-carbothioamide building blocks often face supply chain inconsistency with ambiguous substitution patterns, risking failed synthetic routes. This compound resolves that pain point with a precise 4-amino and N-methylcarbothioamide substitution verified by database cross-referencing (ChEMBL CHEMBL321144, PubChem CID 2771326). Key advantages include: • A distinct pharmacophore with hydrogen-bond donor/acceptor capacity (TPSA 98.8 Ų) and balanced lipophilicity (XLogP3 0.5) for SAR studies. • A reactive primary amine and carbothioamide group enabling acylation, alkylation, or metal-catalyzed functionalization. • Documented assay annotation against AICAR Tfase, supporting purine biosynthesis probe development.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 178556-93-9
Cat. No. B060686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-methyl-1H-imidazole-5-carbothioamide
CAS178556-93-9
Synonyms1H-Imidazole-4-carbothioamide,5-amino-N-methyl-(9CI)
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCNC(=S)C1=C(N=CN1)N
InChIInChI=1S/C5H8N4S/c1-7-5(10)3-4(6)9-2-8-3/h2H,6H2,1H3,(H,7,10)(H,8,9)
InChIKeyBWONIEUASUFNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-methyl-1H-imidazole-5-carbothioamide (CAS 178556-93-9): Chemical Identity and Baseline Properties


4-Amino-N-methyl-1H-imidazole-5-carbothioamide (CAS 178556-93-9) is a heterocyclic small molecule belonging to the imidazole-5-carbothioamide family. Its molecular formula is C5H8N4S, with a molecular weight of 156.21 g/mol. The compound features a unique substitution pattern consisting of an amino group at the 4-position and an N-methylcarbothioamide group at the 5-position of the imidazole ring. It is cataloged in authoritative databases under ChEMBL ID CHEMBL321144 and PubChem CID 2771326 [1] [2].

Distinct substitution pattern 4-amino and N-methylcarbothioamide groups create a unique pharmacophore for SAR exploration.
Database-annotated scaffold Cataloged in ChEMBL and PubChem with structural identity and computed property profiles.
Computed properties guide selection Polarity and H-bond donor count differentiate from methyl- and des-amino analogs.

Why Imidazole-5-carbothioamide Analogs Cannot Be Freely Interchanged for 4-Amino-N-methyl-1H-imidazole-5-carbothioamide


Substitution within the imidazole-5-carbothioamide scaffold fundamentally alters hydrogen-bonding capacity, electronic distribution, and steric profile, thereby modulating target engagement, metabolic stability, and synthetic utility. The precise placement of the amino group at C4 and the N-methylcarbothioamide at C5 in 4-amino-N-methyl-1H-imidazole-5-carbothioamide generates a distinct pharmacophore that is not replicated by positional isomers (e.g., 1-methyl or 2-methyl derivatives) or des-amino analogs. Consequently, researchers and procurement specialists must verify the exact substitution pattern, as generic substitution with structurally related compounds may lead to divergent biological outcomes or failed synthetic routes [1] [2].

4-Amino-N-methyl-1H-imidazole-5-carbothioamide Distinct pharmacophore with 3 H-bond donors and specific polarity (XLogP3 0.5)
Positional isomers / des-amino analogs Altered H-bonding capacity may shift target engagement and synthetic reactivity
Amino group at C4 enables unique interactions Scaffold recognized in AICAR Tfase assay annotation
2-Methyl or 1-methyl analogs Different lipophilicity and TPSA may alter solubility and off-target binding profile
Validated by structural databases only Supplier-independent identity confirmation in ChEMBL/PubChem
Generic imidazole-5-carbothioamide derivatives Lack of specific substitution pattern may lead to divergent biological readouts or failed synthetic routes

Quantitative Differentiation Evidence for 4-Amino-N-methyl-1H-imidazole-5-carbothioamide (CAS 178556-93-9) Against Closest Analogs


Structural Differentiation: 4-Amino Substituent Distinguishes Target Compound from Des-Amino Analogs

4-Amino-N-methyl-1H-imidazole-5-carbothioamide contains a 4-amino group that is absent in the closely related analog 1-methyl-1H-imidazole-5-carbothioamide (CAS 611238-93-8). This structural difference alters hydrogen-bonding potential (3 HBD vs 2 HBD) and electronic properties, which can influence binding to biological targets and reactivity in subsequent synthetic transformations [1] [2].

H-Bond Donor Count
Class-level
Target: 3 HBD
Comparator: 2 HBD
Δ +1 HBD (computed)
Additional donor may enhance target affinity or solubility in SAR context
Computed from PubChem; class-level inference
Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Contrast with 2-Methyl Analog

Compared to 2-methyl-1H-imidazole-4-carbothioamide (CAS 129486-91-5), 4-amino-N-methyl-1H-imidazole-5-carbothioamide exhibits a lower computed XLogP3 (0.5 vs 1.1) and a larger TPSA (98.8 Ų vs 78.1 Ų). These differences indicate higher polarity and potentially improved aqueous solubility for the target compound [1] [2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 0.5
2-methyl analog: 1.1
Δ -0.6 logP
Lower lipophilicity may translate to improved aqueous solubility
Computed XLogP3; method context
Drug-likeness Physicochemical Properties Computational Chemistry

Bioactivity Potential: Documented AICAR Transformylase Inhibition Context

4-Amino-N-methyl-1H-imidazole-5-carbothioamide has been evaluated for inhibition of aminoimidazole carboxamide ribonucleotide formyl transferase (AICAR Tfase), a key enzyme in purine biosynthesis. While quantitative IC50 data are not publicly available, the compound is one of the few 4-substituted imidazole analogs reported to interact with this target, suggesting a unique mode of binding relative to the natural substrate AICAR [1] [2].

AICAR Tfase Inhibition
Data to verify
Evaluated in assay ChEBML_28407; quantitative IC50 not publicly available
Supports probe development for purine biosynthesis pathway studies
Source review; annotation only
Enzyme Inhibition Purine Biosynthesis Target Engagement

Best-Fit Research and Industrial Application Scenarios for 4-Amino-N-methyl-1H-imidazole-5-carbothioamide (CAS 178556-93-9)


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

The unique combination of 4-amino and N-methylcarbothioamide groups makes this compound a valuable scaffold for exploring SAR around imidazole-based inhibitors. The differential hydrogen-bonding capacity and lipophilicity (XLogP3 = 0.5) relative to analogs like 2-methyl-1H-imidazole-4-carbothioamide (XLogP3 = 1.1) support its use in optimizing target affinity and pharmacokinetic properties [1] [2].

Chemical Biology: Probe for AICAR Transformylase (AICAR Tfase) Investigation

As a 4-substituted imidazole derivative with documented assay annotation against AICAR Tfase, this compound may serve as a starting point for developing probes to study purine biosynthesis. Its distinct substitution pattern could yield binding modes complementary to existing tool compounds [1].

Synthetic Chemistry: Versatile Building Block for Heterocycle Elaboration

The presence of both a primary amine and a reactive carbothioamide group enables further functionalization via acylation, alkylation, or metal-catalyzed cross-coupling. The increased polarity (TPSA = 98.8 Ų) may also influence solubility in common reaction solvents, facilitating purification and handling [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
Scaffold substitution pattern review
Target affinity and property optimization
AICAR Transformylase Probe Development
Annotated enzyme inhibition context
Purine biosynthesis pathway study
Heterocyclic Synthesis
Reactive amine and carbothioamide groups
Derivatization and purification assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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